molecular formula C14H11N5O2 B2510448 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine CAS No. 685109-34-6

4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine

Cat. No.: B2510448
CAS No.: 685109-34-6
M. Wt: 281.275
InChI Key: RNFYGWLYKPBBKU-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine is a synthetic organic compound that features a benzodioxole ring, a triazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as guanidine.

    Coupling Reactions: The final compound can be obtained by coupling the benzodioxole, triazole, and pyrimidine intermediates under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, forming quinones.

    Reduction: Reduction reactions could target the triazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, useful in biochemical studies.

    Protein Binding: Studies on its binding affinity to various proteins could provide insights into its biological activity.

Medicine

    Antifungal Agents: Similar compounds are often explored for their antifungal properties.

    Anticancer Agents: Potential use in cancer therapy due to its ability to interfere with cellular processes.

Industry

    Pharmaceuticals: Development of new drugs based on its structure.

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)benzene
  • 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)quinoline

Uniqueness

The unique combination of the benzodioxole, triazole, and pyrimidine rings in 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-2-12-13(21-9-20-12)5-10(1)11-3-4-16-14(18-11)6-19-8-15-7-17-19/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFYGWLYKPBBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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